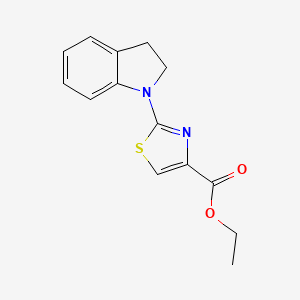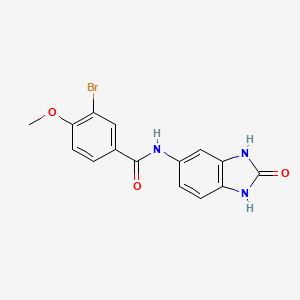
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate (EDT) is a chemical compound that has been extensively studied due to its potential applications in scientific research. EDT belongs to the family of heterocyclic compounds, which are molecules containing at least one atom that is not a carbon or a hydrogen atom.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The exact molecular targets of this compound are still under investigation, and further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, antibacterial, and antifungal activities, this compound has also been reported to have anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its potential applications in animal studies.
Orientations Futures
There are several future directions for research on ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Further studies are also needed to evaluate the potential applications of this compound in animal models of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for drug discovery and chemical biology studies. Although the mechanism of action of this compound is not fully understood, its anticancer, antibacterial, and antifungal activities make it a promising candidate for the development of new therapies. Further research is needed to fully elucidate the molecular targets of this compound and its mechanism of action, as well as to evaluate its potential applications in animal models of disease.
Applications De Recherche Scientifique
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to exhibit potent anticancer activity in vitro, and its mechanism of action has been extensively studied. This compound has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-13(17)11-9-19-14(15-11)16-8-7-10-5-3-4-6-12(10)16/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWUBVMHIXKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4399352.png)
![N-(4-ethoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]propanamide](/img/structure/B4399353.png)
![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
![5-chloro-N-[3-(propionylamino)phenyl]-1-naphthamide](/img/structure/B4399362.png)



![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)


![2-(1-adamantyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]acetamide](/img/structure/B4399407.png)
